molecular formula C23H23Cl2N5OS B2748544 5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886912-07-8

5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2748544
CAS RN: 886912-07-8
M. Wt: 488.43
InChI Key: CYWKFRJJEZTKSB-UHFFFAOYSA-N
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Description

5-((2,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C23H23Cl2N5OS and its molecular weight is 488.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some novel derivatives, including triazole and thiadiazole compounds, have been synthesized to evaluate their antimicrobial potential. These studies demonstrate that certain derivatives possess moderate to good activities against various microbial strains. The synthesis approaches and antimicrobial activities highlight the relevance of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Anticonvulsant Activities

Research into triazolo and diazepine derivatives has shown promising anticonvulsant activities. These compounds have been evaluated in models such as the subcutaneous metrazol anticonvulsant screen, indicating their potential in treating conditions like absence epilepsy (Fiakpui et al., 1999).

Anticancer Activities

Derivatives with the core structure of triazole and thiadiazole have been investigated for their anticancer properties. Certain compounds demonstrated moderate anticancer activities, contributing to the ongoing search for novel anticancer agents. The structural analysis and biological evaluation of these compounds offer insights into their potential therapeutic applications (Lu Jiu-fu et al., 2015).

Pharmacological Profile

The pharmacological profiles of various triazole derivatives, including their agonist activity at serotonin receptors, have been explored. These studies provide valuable information on the receptor selectivity and potential therapeutic effects of triazole derivatives, such as inducing penile erections and modulating locomotor activity in animal models (Kimura et al., 2004).

Synthesis and Characterization

The synthesis and characterization of triazole and related derivatives are key areas of research, focusing on developing efficient synthetic methods and characterizing the newly synthesized compounds. These studies not only expand the chemical knowledge base but also pave the way for the discovery of compounds with potential biological activities (Idrees et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

Molecular simulation studies of related compounds suggest that they fit well into the active site of their target proteins, leading to a decrease in binding free energy . This suggests that the compound may bind to its target protein and modulate its activity, leading to downstream effects.

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may also have potential therapeutic effects in these areas.

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-9-8-15(24)14-18(17)25)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWKFRJJEZTKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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